tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The IUPAC name precisely describes the molecular structure by identifying the tert-butyl group as the alkyl portion of the carbamate ester, while the N-[2-(oxiran-2-yl)ethyl] component specifies the substituted amine portion. This naming convention prioritizes the carbamate functionality as the principal functional group, with the oxirane ring and ethyl linker treated as substituents on the nitrogen atom.
The systematic approach to naming this compound begins with identifying the carbamate backbone, represented by the N-alkylcarbamate structure. The tert-butyl designation refers to the branched four-carbon alkyl group attached to the oxygen atom of the carbamate ester. The N-substituent consists of an ethyl chain bearing an oxiran-2-yl group, where the oxirane represents the three-membered epoxide ring and the "2-yl" designation indicates the attachment point at the second carbon of the ring.
Alternative naming systems may describe this compound using different conventions, but the IUPAC system provides the most unambiguous description. The systematic name ensures that the molecular structure can be reconstructed accurately from the nomenclature alone, facilitating clear communication in scientific literature and databases. The compound is also known by its Chemical Abstracts Service registry number 1072793-83-9, which provides a unique identifier independent of naming conventions.
Properties
IUPAC Name |
tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-4-7-6-12-7/h7H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXXALHNKAMKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072793-83-9 | |
| Record name | tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an epoxide-containing compound. One common method includes the reaction of tert-butyl carbamate with 2-(oxiran-2-yl)ethanol under basic conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(oxiran-2-yl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed:
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Formed from the reduction of the oxirane ring.
Substituted Products: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
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Intermediate in Antibiotic Synthesis
- tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is primarily recognized as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Its synthesis involves several steps including amination, reduction, esterification, and condensation, yielding the compound with an overall efficiency of approximately 59.5%.
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Protecting Group for Amines
- The compound serves as a protecting group for amines in peptide synthesis. This application is crucial in drug development where selective protection of functional groups is necessary to prevent unwanted reactions during multi-step synthesis processes.
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Reactivity in Ring-Opening Reactions
- The presence of the oxirane ring allows for various ring-opening reactions, enhancing its utility as a building block in organic synthesis. This reactivity can be exploited to create diverse derivatives that may have different biological activities or properties.
Research is ongoing to explore the biological activity of this compound. Its unique structure suggests potential interactions with biological molecules, which could lead to new therapeutic applications.
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Potential Antimicrobial Properties
- Given its role as an intermediate in antibiotic synthesis, studies are being conducted to evaluate its direct antimicrobial properties and its effectiveness against various pathogens.
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Investigations into Biochemical Pathways
- The compound's reactivity may allow it to participate in biochemical pathways, although specific biological effects require further research to elucidate its mechanisms of action.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Feature | Uniqueness |
|---|---|---|
| tert-Butyl N-(2-hydroxyethyl)carbamate | Hydroxyl group instead of oxirane | Lacks epoxide reactivity |
| tert-Butyl N-(2-chloroethyl)carbamate | Chloro group instead of oxirane | Different reactivity profile due to halogen |
| tert-Butyl N-(2-aminoethyl)carbamate | Amino group instead of oxirane | Potential for different biological activity |
Case Studies and Research Findings
-
Synthesis Methodology
- A detailed study outlines the multi-step synthesis of this compound, highlighting the importance of each step in achieving high yields and purity necessary for subsequent applications.
- Biological Investigations
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate involves the reactivity of the oxirane ring and the carbamate group. The oxirane ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. The carbamate group can act as a protecting group for amines, making it useful in synthetic chemistry .
Comparison with Similar Compounds
This compound
- Synthesis: Typically prepared via reductive amination or epoxidation of allyl precursors. For example, tert-butyl N-(2-aminoethyl)carbamate is reacted with epichlorohydrin to introduce the epoxide ring .
- Applications: Used as a building block for inhibitors (e.g., benzimidazolone derivatives in 8-oxo-guanine DNA glycosylase inhibitors) and cannabinoid receptor modulators .
Analogues with Modified Reactivity
- Methyl-substituted epoxide (): The methyl group increases steric hindrance, slowing epoxide ring-opening reactions. This property is exploited in controlled polymerizations .
- Chiral epoxides (): Synthesized via asymmetric catalysis for enantioselective drug intermediates, such as protease inhibitors .
Toxicity and Carcinogenicity
- This compound: No direct carcinogenicity data, but related ethyl/vinyl carbamates (e.g., ethyl carbamate) are potent carcinogens due to metabolic activation to vinyl carbamate epoxide . The tert-butyl group may reduce metabolic conversion, mitigating toxicity .
- Ethyl N-hydroxycarbamate : Weak mutagenicity in Salmonella assays (2–3 revertants/µmol) but deactivated by liver enzymes .
Stability and Handling
Drug Discovery
Material Science
- Epoxide-carbamate hybrids serve as crosslinkers in epoxy resins, enhancing thermal stability .
Biological Activity
Tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate is a carbamate derivative notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and implications in drug development.
- Molecular Formula : C9H17NO3
- Molecular Weight : 187.24 g/mol
- CAS Number : 1072793-83-9
- Structure : The compound features a tert-butyl group, an oxirane (epoxide) moiety, and a carbamate functional group, which contributes to its reactivity and potential biological effects.
Synthesis
The synthesis of this compound can be achieved through several methodologies, including:
- Amination : Starting from appropriate amines.
- Reduction and Esterification : Utilizing various reagents to achieve the desired structure.
- Trityl Protection and Condensation : Protecting groups are used to facilitate the synthesis steps.
The overall yield of the synthesis process has been reported at approximately 59.5% .
The biological activity of this compound is primarily attributed to its epoxide ring, which can undergo nucleophilic attack leading to ring-opening reactions. This property allows it to form covalent bonds with various biological targets, potentially influencing enzymatic activities and cellular processes .
Antimicrobial Properties
Research indicates that compounds similar to this compound have demonstrated antimicrobial activities. For instance, its role as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic, highlights its importance in developing new antibiotics with broad-spectrum activity .
Cytotoxicity Studies
In various studies assessing cytotoxicity, compounds containing epoxide functionalities have shown varying degrees of toxicity towards human cell lines. For example, related carbamates have been evaluated for their cytotoxic effects on HepG2 liver cells, revealing that while they exhibit antimicrobial properties, they may also possess toxic effects that need to be mitigated .
Case Studies
- SARS-CoV Protease Inhibition : A study explored the structure-activity relationship (SAR) of peptidomimetic compounds that included similar functional groups as this compound. These compounds exhibited potent inhibitory activity against SARS-CoV 3CL protease, suggesting that modifications in structure could enhance biological efficacy .
- Antibacterial Activity : In another investigation focused on antibacterial agents, derivatives of carbamates were synthesized and evaluated for their ability to inhibit bacterial growth. The presence of the oxirane group was noted to enhance the reactivity towards bacterial enzymes .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H17NO3 | Contains an epoxide ring enhancing reactivity |
| Ceftolozane | C16H18N4O5S | A fifth-generation cephalosporin antibiotic |
| Erythro-N-Boc-4-nitro-L-phenylalanine epoxide | C15H20N2O5 | Similar nitrophenyl and epoxide groups |
Q & A
Q. What are the common laboratory synthesis routes for tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate?
The compound is typically synthesized via carbamate protection of an amino-alcohol precursor followed by epoxidation. For example, a primary amine (e.g., 2-aminoethyl oxirane) reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or Et₃N) to form the carbamate. Subsequent oxidation or epoxidation of a double bond (if required) yields the target compound . Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The oxirane protons resonate as distinct multiplets near 3.0–3.5 ppm .
- IR Spectroscopy : Carbamate C=O stretches appear at ~1680–1720 cm⁻¹, while epoxide C-O-C absorbs near 1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) at m/z 230.15 (calculated for C₁₀H₁₉NO₃) .
Q. What precautions are necessary for safe handling of this compound in the lab?
While not classified as highly hazardous, standard precautions include:
- Using PPE (gloves, goggles) to avoid skin/eye contact .
- Working in a fume hood to minimize inhalation of dust/aerosols .
- Storing at room temperature in airtight containers, away from strong acids/bases to prevent epoxide ring-opening .
Advanced Research Questions
Q. How can stereochemical control of the oxirane ring be achieved during synthesis?
Asymmetric epoxidation methods, such as Sharpless or Jacobsen-Katsuki epoxidation, enable enantioselective formation of the oxirane. For example, titanium(IV) isopropoxide with a chiral tartrate ligand induces high enantiomeric excess (ee) in epoxide formation . Computational modeling (DFT) can predict transition states to optimize stereoselectivity .
Q. What computational tools predict the reactivity of this compound in nucleophilic ring-opening reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Software like Gaussian or ORCA simulates nucleophilic attack on the oxirane, revealing regioselectivity (e.g., preference for less sterically hindered epoxide carbon) .
Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity?
- Steric Shielding : The bulky tert-butyl group protects the carbamate from hydrolysis under basic conditions, enhancing stability during storage .
- Electronic Effects : Electron donation from the carbamate nitrogen stabilizes the oxirane ring, reducing spontaneous ring-opening in polar solvents .
- Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane selectively removes the Boc group, enabling downstream functionalization .
Q. What crystallographic methods resolve the solid-state structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SIR97 refines bond lengths and angles. Key steps:
- Crystal growth via slow evaporation (e.g., from ethanol/water).
- Data collection at 100 K to minimize thermal motion.
- Hydrogen bonding analysis (e.g., N-H···O interactions) to confirm packing motifs .
Methodological Challenges and Solutions
Q. How are impurities or by-products identified and minimized during synthesis?
- HPLC-MS : Detects unreacted starting materials or hydrolysis by-products (e.g., free amine).
- Optimized Workup : Aqueous washes (NaHCO₃) remove acidic impurities, while silica gel chromatography isolates the target compound .
- Kinetic Control : Lowering reaction temperature (0–5°C) reduces epoxide ring-opening during Boc protection .
Q. What strategies enable the use of this compound in multi-step syntheses (e.g., drug intermediates)?
- Orthogonal Protection : The Boc group is stable under Grignard or organometallic conditions, allowing subsequent functionalization of the oxirane .
- Ring-Opening Reactions : Nucleophiles (e.g., amines, thiols) open the epoxide to form β-amino alcohols or sulfides, key motifs in β-secretase inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
